N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide
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Overview
Description
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to target specific biological pathways in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with an appropriate quinazoline derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
Imatinib: A well-known therapeutic agent for treating leukemia, which specifically inhibits tyrosine kinases.
Uniqueness
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific molecular structure, which allows it to target a distinct set of biological pathways. This specificity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H29N5O2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
InChI |
InChI=1S/C32H29N5O2/c38-31(33-27-10-6-7-23(21-27)22-37-17-19-39-20-18-37)25-13-15-26(16-14-25)34-32-35-29-12-5-4-11-28(29)30(36-32)24-8-2-1-3-9-24/h1-16,21H,17-20,22H2,(H,33,38)(H,34,35,36) |
InChI Key |
WWYGEUICRXRWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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